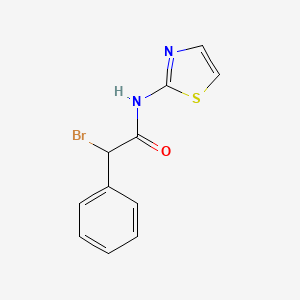

2-bromo-2-phenyl-N-(1,3-thiazol-2-yl)acetamide

Description

2-Bromo-2-phenyl-N-(1,3-thiazol-2-yl)acetamide is a brominated acetamide derivative featuring a phenyl group and a 1,3-thiazole moiety. The bromine atom at the α-position of the acetamide group enhances electrophilicity, making it a reactive intermediate for further functionalization. Its synthesis typically involves coupling 2-bromo-2-phenylacetic acid derivatives with 2-aminothiazole under carbodiimide-mediated conditions, as seen in structurally related compounds .

Properties

IUPAC Name |

2-bromo-2-phenyl-N-(1,3-thiazol-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrN2OS/c12-9(8-4-2-1-3-5-8)10(15)14-11-13-6-7-16-11/h1-7,9H,(H,13,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXBOPGZEUZNGOZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(=O)NC2=NC=CS2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-2-phenyl-N-(1,3-thiazol-2-yl)acetamide typically involves the reaction of 2-aminothiazole with bromoacetyl bromide in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high yield .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, solvent, and catalyst concentration can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-bromo-2-phenyl-N-(1,3-thiazol-2-yl)acetamide can undergo various chemical reactions, including:

Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.

Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form corresponding amines or alcohols.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide.

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid in solvents like acetonitrile.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in solvents like tetrahydrofuran.

Major Products Formed

Nucleophilic substitution: Formation of substituted thiazole derivatives.

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of amines or alcohols.

Scientific Research Applications

Antimicrobial Properties

The compound has demonstrated notable antimicrobial activity against a range of pathogens. Studies have shown that derivatives of thiazole, including 2-bromo-2-phenyl-N-(1,3-thiazol-2-yl)acetamide, exhibit efficacy against both Gram-positive and Gram-negative bacteria as well as fungi. For instance, its activity was assessed through Minimum Inhibitory Concentration (MIC) tests, revealing promising results comparable to established antibiotics .

Anticancer Potential

Research indicates that compounds containing thiazole moieties possess anticancer properties. The 2-bromo derivative has been evaluated for its effects on various cancer cell lines, including breast cancer (MCF7). It has shown the ability to inhibit cell proliferation and induce apoptosis in cancer cells, suggesting its potential as a lead compound for drug development in oncology .

Mechanism of Action

The biological activity of this compound is attributed to its ability to interact with specific biological targets. The presence of the thiazole ring enhances its binding affinity to enzymes and receptors involved in disease processes. This interaction can modulate pathways critical for microbial resistance and tumor growth .

Case Study 1: Antimicrobial Efficacy

In a comparative study, various thiazole derivatives were tested against Staphylococcus aureus and Escherichia coli. The study found that this compound exhibited an MIC of 100 µg/ml against S. aureus, indicating moderate efficacy compared to standard antibiotics like chloramphenicol .

Case Study 2: Anticancer Activity

A recent investigation evaluated the anticancer properties of the compound on MCF7 breast cancer cells. Results indicated a significant reduction in cell viability at concentrations above 50 µM after 48 hours of treatment. The compound induced apoptosis through the activation of caspase pathways, highlighting its potential as an anticancer agent .

Summary Table of Applications

Mechanism of Action

The mechanism of action of 2-bromo-2-phenyl-N-(1,3-thiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, leading to the inhibition or activation of biochemical pathways. For example, it may inhibit enzymes involved in DNA replication or protein synthesis, leading to cell death in cancer cells .

Comparison with Similar Compounds

Structural Variations

Structurally analogous compounds differ primarily in substituents on the phenyl ring, thiazole modifications, or halogen replacement. Key examples include:

Key Observations :

- Bromine or chlorine substituents increase molecular weight and polarity, affecting solubility and crystallization .

- Electron-withdrawing groups (e.g., nitro, sulfamoyl) enhance bioactivity but may reduce stability .

Physicochemical Properties

Critical physicochemical parameters include melting points, solubility, and spectroscopic profiles:

Trends :

Biological Activity

2-Bromo-2-phenyl-N-(1,3-thiazol-2-yl)acetamide is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and promising biological activities. This article delves into its biological activity, focusing on its antimicrobial and anticancer properties, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a bromine atom, a phenyl group, and a thiazole moiety, contributing to its reactivity and potential biological activities. The molecular formula is CHBrNS. The thiazole ring enhances the compound's chemical properties, making it a candidate for various therapeutic applications.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has been shown to inhibit the growth of various pathogens, with mechanisms potentially involving disruption of bacterial lipid biosynthesis.

In Vitro Antimicrobial Evaluation

A study evaluated the compound's antimicrobial efficacy against several bacterial strains. The minimum inhibitory concentration (MIC) values were determined for various pathogens:

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 4.5 |

| Escherichia coli | 8.0 |

| Pseudomonas aeruginosa | 6.0 |

| Bacillus subtilis | 5.5 |

The compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria, indicating its broad-spectrum potential .

Anticancer Activity

Preliminary studies suggest that this compound may possess antiproliferative effects against certain cancer cell lines. Its cytotoxicity was evaluated using various cancer models.

Cytotoxicity Studies

The compound was tested against HepG2 (liver cancer) and MDA-MB-231 (breast cancer) cell lines using the MTT assay to determine IC values:

| Cell Line | IC (µM) |

|---|---|

| HepG2 | 74.2 |

| MDA-MB-231 | 27.1 |

These results indicate moderate to potent cytotoxic activity, suggesting that the compound could be a lead candidate for further development in anticancer therapies .

The mechanism by which this compound exerts its biological effects involves interaction with key enzymes and pathways:

- Enzyme Inhibition : In silico studies suggest potential inhibitory effects against enzymes such as acetylcholinesterase and α-glucosidase.

- Cell Cycle Disruption : Studies have indicated that the compound may induce apoptosis in cancer cells through activation of caspases.

Case Studies

Several case studies have highlighted the efficacy of compounds structurally similar to this compound:

- Antimicrobial Efficacy : A comparative study showed that derivatives with similar thiazole structures exhibited enhanced antibacterial activity, particularly against resistant strains .

- Anticancer Potential : Research on thiazole derivatives indicated significant cytotoxicity against various cancer cell lines, reinforcing the potential of this compound as an anticancer agent .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-bromo-2-phenyl-N-(1,3-thiazol-2-yl)acetamide, and how are intermediates purified?

- Methodological Answer : The compound can be synthesized via coupling reactions between brominated acetamide precursors and 2-aminothiazole derivatives. For example, analogous procedures involve activating carboxylic acids (e.g., 2-bromo-2-phenylacetic acid) with carbodiimide reagents (e.g., EDC·HCl) in dichloromethane, followed by reaction with 2-aminothiazole under basic conditions (triethylamine) at low temperatures . Purification often employs mixed solvents like ethyl acetate/petroleum ether (50:50) via column chromatography, yielding products with >80% purity. NMR and MS are critical for confirming structural integrity .

Q. How is the crystal structure of this compound resolved, and what intermolecular interactions stabilize its packing?

- Methodological Answer : Single-crystal X-ray diffraction is the gold standard. For related N-(thiazol-2-yl)acetamides, hydrogen bonding between the amide N–H and thiazole N atoms forms R²₂(8) motifs, creating infinite 1D chains along specific crystallographic axes (e.g., [100]). Twisted conformations between aromatic rings (e.g., ~80° dihedral angles) further influence packing stability . Refinement typically uses riding models for H atoms, with isotropic displacement parameters .

Advanced Research Questions

Q. How can discrepancies in NMR data for brominated acetamides be resolved during structural validation?

- Methodological Answer : Contradictions may arise from dynamic effects (e.g., rotameric equilibria) or solvent-dependent shifts. For example, bromine’s electronegativity can deshield adjacent protons, but unexpected splitting may indicate impurities. Use high-field NMR (≥400 MHz) and deuterated solvents (CDCl₃ or DMSO-d₆) to enhance resolution. Cross-validate with NOESY/ROESY to confirm spatial proximity of protons and DFT-calculated chemical shifts .

Q. What strategies optimize reaction yields when steric hindrance occurs at the thiazole-2-amino site?

- Methodological Answer : Steric hindrance from bulky substituents (e.g., phenyl groups) can reduce nucleophilicity of the thiazole amine. Strategies include:

- Using excess acylating agents (1.2–1.5 eq) and prolonged reaction times (12–24 h).

- Employing microwave-assisted synthesis to enhance kinetic control.

- Introducing directing groups (e.g., trimethoxybenzoyl) to pre-organize reactants, as seen in related benzo[b]thiophene acetamide syntheses .

Q. How do electronic effects of the bromo substituent influence biological activity in thiazole acetamides?

- Methodological Answer : Bromine’s electron-withdrawing nature increases electrophilicity of the acetamide carbonyl, enhancing interactions with biological targets (e.g., enzymes or receptors). In antimicrobial studies, brominated analogs show improved activity compared to chloro or fluoro derivatives due to increased lipophilicity and membrane penetration. SAR studies should pair biological assays (e.g., MIC tests) with Hammett σₚ values to quantify electronic contributions .

Data Contradiction Analysis

Q. How to address inconsistencies between computational docking results and experimental bioactivity data?

- Methodological Answer : Discrepancies may arise from solvation effects or protein flexibility unaccounted for in rigid docking. Use molecular dynamics (MD) simulations to model ligand-receptor interactions under physiological conditions (explicit water, 310 K). Validate with binding free energy calculations (MM-PBSA/GBSA). For example, MD of thiazole acetamides in kinase targets can reveal allosteric binding pockets not resolved in static crystal structures .

Structural and Functional Insights

Q. What spectroscopic techniques differentiate polymorphic forms of this compound?

- Methodological Answer : Raman spectroscopy and PXRD are definitive for polymorph identification. For instance, carbonyl stretching frequencies in Raman (1650–1680 cm⁻¹) vary with hydrogen-bonding patterns. Thermal analysis (DSC/TGA) can further distinguish solvates vs. anhydrous forms, critical for reproducibility in pharmacological studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.